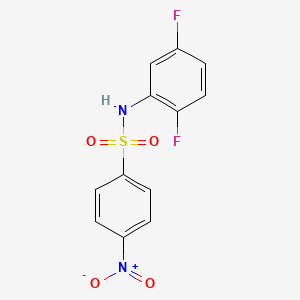

N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC20414424

Molecular Formula: C12H8F2N2O4S

Molecular Weight: 314.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2N2O4S |

|---|---|

| Molecular Weight | 314.27 g/mol |

| IUPAC Name | N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H8F2N2O4S/c13-8-1-6-11(14)12(7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |

| Standard InChI Key | SFPGSXBFJAOWED-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)F)F |

Introduction

N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide functional group attached to a nitro-substituted benzene ring and a difluorophenyl moiety. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the following steps:

-

Preparation of the Sulfonamide Backbone:

-

Reaction of 4-nitrobenzenesulfonyl chloride with an amine derivative under basic conditions.

-

-

Introduction of the Difluorophenyl Group:

-

Coupling with 2,5-difluoroaniline using suitable coupling agents like DCC (dicyclohexylcarbodiimide).

-

This method ensures high yields and purity of the final compound.

Antimicrobial Activity

Sulfonamides are known for their bacteriostatic properties by inhibiting dihydropteroate synthase, an enzyme critical in folic acid synthesis in bacteria. The presence of fluorine atoms enhances lipophilicity and membrane permeability, potentially improving efficacy against resistant strains.

Anticancer Potential

The nitro group in N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide may contribute to DNA intercalation or oxidative stress induction in cancer cells. Research on similar compounds has shown promising results in inhibiting tumor growth.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

-

NMR Spectroscopy: For structural confirmation.

-

IR Spectroscopy: To identify functional groups (e.g., sulfonamide peaks around 1150–1350 cm⁻¹).

-

Mass Spectrometry: For molecular weight determination.

-

X-ray Crystallography: To elucidate the three-dimensional structure.

Current Applications:

-

Pharmaceutical Development:

-

Potential lead for designing antimicrobial agents.

-

Candidate for anticancer drug screening.

-

-

Chemical Biology:

-

Used as a probe to study sulfonamide-binding proteins.

-

Future Research:

-

Optimization of pharmacokinetics and bioavailability.

-

Exploration of synergistic effects with other therapeutic agents.

-

Detailed toxicity profiling for clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume